3-Methylisoxazolo[5,4-b]pyridine-5-carbaldehyde oxime
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Overview
Description
(E)-N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine is a complex organic compound featuring a unique structure that combines elements of oxazole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine typically involves the condensation of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the reagents used.
Scientific Research Applications
(E)-N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure may find applications in materials science, particularly in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-[1,2]oxazolo[5,4-b]pyridine
- Hydroxylamine derivatives
- Other oxazole and pyridine-based compounds
Uniqueness
(E)-N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine is unique due to its specific combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(NZ)-N-[(3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-2-6(4-10-12)3-9-8(7)13-11-5/h2-4,12H,1H3/b10-4- |
InChI Key |
PCLLMIDSQFJYSA-WMZJFQQLSA-N |
Isomeric SMILES |
CC1=NOC2=C1C=C(C=N2)/C=N\O |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C=NO |
Origin of Product |
United States |
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